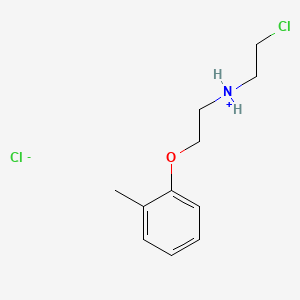
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methyl group attached to the phenoxy ring and a beta-chloroethylamine moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-methylphenoxyethanol. This intermediate is then reacted with thionyl chloride to produce 2-methylphenoxyethyl chloride. Finally, the reaction of 2-methylphenoxyethyl chloride with beta-chloroethylamine in the presence of a base, such as sodium hydroxide, yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as distillation, crystallization, and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The beta-chloroethylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Applied in the production of agrochemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of 2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The beta-chloroethylamine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. This compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethylamine hydrochloride: A related compound with similar chemical properties but lacking the phenoxy and methyl groups.
2-Phenoxyethylamine hydrochloride: Similar structure but without the beta-chloroethylamine moiety.
2-Methylphenoxyethylamine hydrochloride: Lacks the beta-chloroethylamine group.
Uniqueness
2-Methylphenoxyethyl-beta-chloroethylamine hydrochloride is unique due to the presence of both the phenoxy and beta-chloroethylamine moieties, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial materials.
Propriétés
Numéro CAS |
63938-77-2 |
|---|---|
Formule moléculaire |
C11H17Cl2NO |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
2-chloroethyl-[2-(2-methylphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-10-4-2-3-5-11(10)14-9-8-13-7-6-12;/h2-5,13H,6-9H2,1H3;1H |
Clé InChI |
AHCLKGZTPQXOQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC[NH2+]CCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


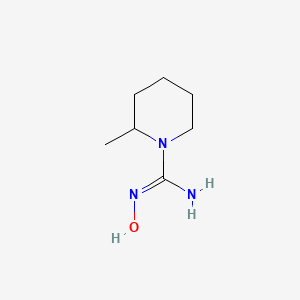
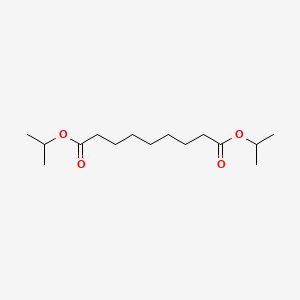


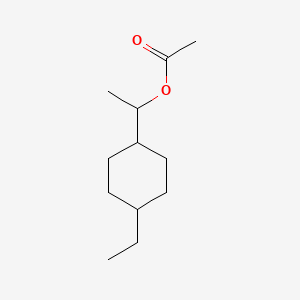

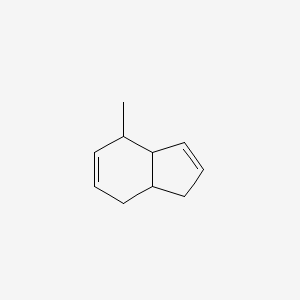
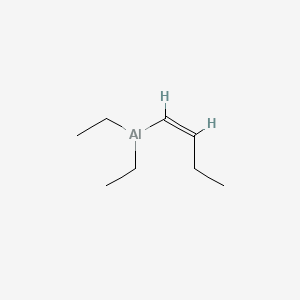

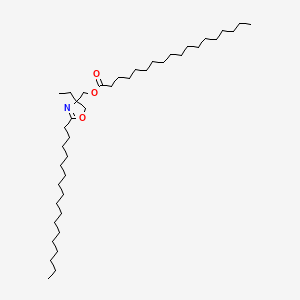
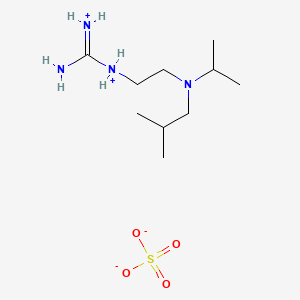
![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)


